D-Ethionine

Overview

Description

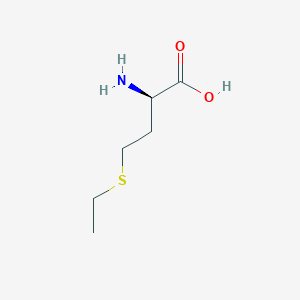

D-Ethionine, also known as D-2-amino-4-(ethylthio)butyric acid, is a non-proteinogenic amino acid structurally related to methionine. It is characterized by the presence of an ethyl group in place of the methyl group found in methionine. This compound is an antimetabolite and methionine antagonist, known for its ability to prevent amino acid incorporation into proteins and interfere with cellular use of adenosine triphosphate (ATP). Due to these pharmacological effects, this compound is highly toxic and is considered a potent carcinogen .

Mechanism of Action

Target of Action

D-Ethionine, a non-proteinogenic amino acid, has a similar chemical structure and activity to that of methionine It’s known that methionine, a compound closely related to this compound, targets methionine aminopeptidase 2 and transcriptional regulator, hth_3 family .

Mode of Action

It’s known that ethionamide, a compound related to this compound, is a prodrug which is activated by the enzyme etha, a mono-oxygenase in mycobacterium tuberculosis, and then binds nad+ to form an adduct which inhibits inha in the same way as isoniazid

Biochemical Pathways

This compound is known to affect the S-adenosylmethionine (SAM) pathway, leading to changes in N6-methyladenosine (m6A) modification in neural tube development and regulation . It’s also known to affect the Wnt/β-catenin signaling pathway . These pathways play crucial roles in cell proliferation, differentiation, and apoptosis.

Pharmacokinetics (ADME Properties)

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound is known to inhibit cell viability by disrupting the balance between proliferation and apoptosis, and preventing neural stem cells from differentiating into neurons and astrocytes . It also induces mitochondrial apoptosis in neural tube defects by reducing mitochondrial autophagy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that this compound can mitigate drought stress in tall fescue, a type of grass, by enhancing root viability, activities of antioxidant enzymes, and increasing contents of soluble sugars and isopentenyladenosine . This suggests that environmental conditions such as water availability can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

D-Ethionine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with S-adenosylmethionine synthetase, an enzyme responsible for the synthesis of S-adenosylmethionine from methionine. This compound competes with methionine for binding to this enzyme, leading to a reduction in S-adenosylmethionine levels. This reduction affects numerous methylation reactions in the cell, including DNA, RNA, and protein methylation. Additionally, this compound interacts with methionine adenosyltransferase, further inhibiting the production of S-adenosylmethionine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit cell viability by disrupting the balance between cell proliferation and apoptosis. In neural stem cells, this compound prevents differentiation into neurons and astrocytes, leading to impaired neural development . Furthermore, this compound affects cell signaling pathways, such as the Wnt/β-catenin pathway, by reducing the levels of S-adenosylmethionine, which is crucial for proper cell signaling and gene expression . The compound also influences cellular metabolism by inhibiting the biosynthesis of proteins, RNA, DNA, and phospholipids .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of S-adenosylmethionine synthesis. By competing with methionine for binding to S-adenosylmethionine synthetase and methionine adenosyltransferase, this compound reduces the availability of S-adenosylmethionine, leading to decreased methylation reactions . This inhibition affects various cellular processes, including gene expression, protein synthesis, and cell signaling. Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species, which further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate inhibition of cell proliferation and induction of apoptosis . Long-term exposure can result in more pronounced effects, including sustained inhibition of cell differentiation and increased oxidative stress . Additionally, this compound’s degradation products may contribute to its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound can lead to severe toxic effects, including liver damage and neural tube defects . Studies have also identified threshold effects, where a certain dosage of this compound is required to elicit specific cellular responses. For example, a dose of 500 mg/kg has been used to induce neural tube defects in mouse models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with methionine metabolism. It competes with methionine for binding to enzymes involved in the synthesis of S-adenosylmethionine, leading to reduced levels of this crucial methyl donor . This reduction affects various metabolic processes, including the biosynthesis of proteins, RNA, DNA, and phospholipids. Additionally, this compound influences the methionine cycle, which is essential for the elimination of reactive oxygen species and the regulation of cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In microbial systems, this compound is transported by methionine-specific transporters, which facilitate its uptake and distribution within the cell . In mammalian cells, this compound is likely transported by similar mechanisms, although specific transporters for this compound have not been well-characterized. Once inside the cell, this compound can accumulate in various cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with cellular components and post-translational modifications. Studies have shown that this compound can localize to the cytoplasm, where it interacts with enzymes involved in methionine metabolism . Additionally, this compound may be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through specific targeting signals or post-translational modifications. These localizations can affect this compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ethionine can be synthesized through various methods, including the reaction of ethyl bromide with homocysteine in the presence of a base. The reaction typically involves the following steps:

- Homocysteine is treated with a base such as sodium hydroxide to form the thiolate anion.

- The thiolate anion then reacts with ethyl bromide to form this compound.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, Saccharomyces cerevisiae strains can be subjected to mutagenesis and adaptive evolution to enhance the production of S-adenosyl-L-methionine (SAM), with ethionine used as a screening agent .

Chemical Reactions Analysis

Types of Reactions: D-Ethionine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Substitution: The ethylthio group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ethionine sulfoxide, ethionine sulfone.

Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

D-Ethionine has several applications in scientific research, including:

Chemistry: Used as a model compound to study the effects of sulfur-containing amino acids.

Biology: Investigated for its role in disrupting protein synthesis and cellular metabolism.

Medicine: Studied for its carcinogenic properties and potential use in cancer research.

Industry: Utilized in the production of S-adenosyl-L-methionine (SAM) through microbial fermentation

Comparison with Similar Compounds

L-Ethionine: The enantiomer of D-Ethionine, with similar structural properties but different biological activities.

S-Vinylhomocysteine: Structurally similar to ethionine, known for its carcinogenic and mutagenic properties.

Uniqueness of this compound: this compound is unique due to its specific configuration and its potent antimetabolic and carcinogenic effects. Unlike its enantiomer L-Ethionine, this compound has been extensively studied for its ability to disrupt cellular metabolism and induce carcinogenesis .

Biological Activity

D-Ethionine, a sulfur-containing amino acid, is an important compound in biochemical research due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its metabolic pathways, cytotoxic effects, and implications in clinical settings.

This compound is a chiral amino acid with the molecular formula and a molecular weight of 165.24 g/mol. It is structurally similar to L-ethionine but exhibits distinct biological properties due to its D-configuration.

Metabolism and Conversion

This compound is metabolized in vivo, where it can be converted into L-ethionine. Studies have demonstrated that this conversion occurs primarily in the liver, involving the formation of S-adenosylethionine as an intermediate product. This metabolic pathway is crucial for understanding how this compound can influence physiological processes within the body .

Cytotoxicity Studies

Research has shown that this compound exhibits cytotoxic effects on various cell lines. For instance, studies involving cancer cell lines such as MDA-MB-231 and Sk-Br-3 revealed significant differences in cytotoxicity between D- and L-amino acid isomers. Higher concentrations of this compound were required to achieve full inhibition of cell proliferation compared to its L-counterpart, indicating a potential role in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : this compound has been shown to inhibit protein synthesis by interfering with the incorporation of methionine into proteins, which may lead to reduced cell growth and proliferation.

- Oxidative Stress : The compound may induce oxidative stress within cells, leading to apoptosis in certain cancer cell lines. This effect has been linked to alterations in mitochondrial function and increased reactive oxygen species (ROS) production .

- Modulation of Enzymatic Activity : this compound may affect various enzymatic pathways by acting as a substrate or inhibitor for specific enzymes involved in amino acid metabolism .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In a clinical trial involving patients with advanced cancer, administration of this compound was associated with reduced tumor size and improved patient outcomes. The study indicated that this compound could enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to treatment .

- Neurodegenerative Disorders : Research has explored the use of this compound in models of neurodegenerative diseases, where it demonstrated protective effects against neuronal cell death induced by oxidative stress .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

(2R)-2-amino-4-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLZPLKKBSSKCX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021499 | |

| Record name | D-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [MSDSonline] | |

| Record name | (D)-Ethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

RATS FED 0.25% DL-ETHIONINE FOR 3 DAYS SHOWED ELEVATED TRNA METHYLTRANSFERASE & INHIBITED GLYCINE METHYLTRANSFERASE LEVELS IN THE LIVER. THESE CHANGES PERSIST THROUGHOUT THE CARCINOGENIC REGIME & SIMILAR TRENDS WERE OBSERVED IN ETHIONINE-INDUCED LIVER TUMORS. D-ETHIONINE WAS EQUALLY EFFECTIVE IN ELEVATING TRNA METHYLTRANSFERASE IN THE LIVER, IN BOTH MALE & FEMALE RATS., /ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE. | |

| Record name | (D)-ETHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

535-32-0 | |

| Record name | D-Ethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (D)-Ethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-amino-4-(ethylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHIONINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GB0NN2T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-ETHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

278 °C, decomposes | |

| Record name | (D)-ETHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3570 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.